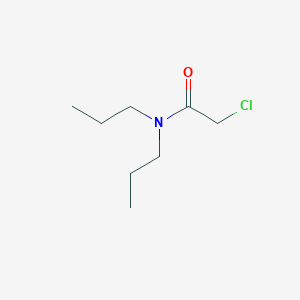

2-Chloro-N,N-dipropylacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1198. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N,N-dipropylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClNO/c1-3-5-10(6-4-2)8(11)7-9/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHVRXDVDQMBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277218 | |

| Record name | 2-CHLORO-N,N-DIPROPYLACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2315-37-9 | |

| Record name | 2-CHLORO-N,N-DIPROPYLACETAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-CHLORO-N,N-DIPROPYLACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N,N-dipropylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Chloro-N,N-dipropylacetamide

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of 2-Chloro-N,N-dipropylacetamide, including its synthesis, and safety information. The data herein is intended to support research and development activities.

Chemical Properties and Identifiers

This compound is a chemical compound classified as a substituted amide.[1] It is primarily used for research purposes and as an intermediate in the synthesis of other chemical entities, such as insect repellents.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 2315-37-9 | [1][3] |

| Molecular Formula | C₈H₁₆ClNO | [1][3] |

| Molecular Weight | 177.67 g/mol | [1][3] |

| Exact Mass | 177.0920418 Da | [3][4] |

| Appearance | Not specified; related compounds are liquids or solids. | |

| Boiling Point | 242.7 °C at 760 mmHg | [4][5] |

| Density | 1.007 g/cm³ | [4] |

| Flash Point | 100.6 °C | [4][5] |

| Refractive Index | 1.453 | [4] |

| Topological Polar Surface Area | 20.3 Ų | [3][4] |

| XLogP3-AA | 2.1 | [3][4] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 5 | [4] |

Experimental Protocols

A documented method for synthesizing N,N-di-n-propyl-α-chloroacetamide involves the reaction of α-chloroacetyl chloride with di-n-propylamine.[2]

Protocol:

-

Reactants:

-

α-chloroacetyl chloride

-

Di-n-propylamine

-

Aqueous caustic soda (Sodium Hydroxide)

-

Toluene (as solvent)

-

-

Procedure:

-

The reaction is conducted in a heterogeneous system using toluene as the solvent at a temperature of 20-30 °C.[2]

-

α-chloroacetyl chloride, preferably in a 15% excess, is added dropwise into the reaction medium containing di-n-propylamine.[2]

-

A key aspect of the process is the controlled addition of aqueous caustic soda. Free caustic soda is intentionally kept absent from the reaction mixture until a substantial portion (76-88%) of the α-chloroacetyl chloride has been added and allowed to react.[2]

-

The caustic soda is then added portionwise during pauses in the acid chloride addition.[2] The caustic soda neutralizes the amine salt (di-n-propylamine hydrochloride) that forms, liberating fresh di-n-propylamine to react with the remaining acid chloride.[2]

-

This controlled, sequential addition process is designed to prevent the undesired reaction between caustic soda and α-chloroacetyl chloride, thereby maximizing the yield of the target compound, this compound.[2]

-

The final product can be analyzed and purified using techniques such as vapor phase chromatography.[2]

-

References

An In-depth Technical Guide to 2-Chloro-N,N-dipropylacetamide (CAS Number: 2315-37-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on 2-Chloro-N,N-dipropylacetamide. It is intended for informational purposes for a technical audience and does not constitute a complete monograph. Significant gaps in the literature exist regarding detailed experimental protocols, comprehensive spectral analysis, and specific biological activity.

Core Compound Information

This compound is a chemical intermediate with the CAS number 2315-37-9.[1][2][3] Structurally, it is a tertiary amide bearing a chloroacetyl group. Its identity is well-defined by its molecular formula and various chemical identifiers.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. These properties are primarily sourced from computational data and chemical supplier information.

| Property | Value | Source(s) |

| CAS Number | 2315-37-9 | [1][2][3] |

| Molecular Formula | C₈H₁₆ClNO | [3] |

| Molecular Weight | 177.67 g/mol | [3] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CCCN(CCC)C(=O)CCl | [1] |

| InChI Key | TZHVRXDVDQMBQV-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 20.3 Ų | [1] |

| XLogP3 | 2.1 | [1] |

| Physical State | Presumed to be a liquid or solid at room temperature | |

| Solubility | No quantitative data available. Expected to have some solubility in organic solvents. |

Synthesis and Manufacturing

The primary route for the synthesis of this compound involves the acylation of di-n-propylamine with chloroacetyl chloride.[4] A process for its preparation is outlined in U.S. Patent 3,647,876.[4]

General Synthesis Protocol

The synthesis generally proceeds by reacting di-n-propylamine with chloroacetyl chloride in an appropriate solvent, such as toluene.[4] The reaction can be carried out in the presence of a base, like aqueous sodium hydroxide, to neutralize the hydrogen chloride byproduct.[4] The patent suggests that the reaction can be performed at temperatures ranging from 20-30°C.[4]

References

- 1. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 2. scbt.com [scbt.com]

- 3. This compound | C8H16ClNO | CID 219647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US3647876A - Process in the preparation of n n-di-n-propyl-alpha-chloroacetamid - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloro-N,N-dipropylacetamide

This technical guide provides a comprehensive overview of the molecular structure, weight, and synthesis of 2-Chloro-N,N-dipropylacetamide, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a chemical compound with the molecular formula C8H16ClNO.[1][2][3] Its molecular weight is 177.67 g/mol .[1][2] The structural formula reveals a chloroacetyl group bonded to a dipropylamine moiety.

| Property | Value | Source |

| Molecular Formula | C8H16ClNO | [1][2][3] |

| Molecular Weight | 177.67 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 2315-37-9 | [1][2] |

Synthesis Protocol

A documented method for the synthesis of this compound involves the reaction of α-chloroacetyl chloride with di-n-propylamine. This process is conducted in a heterogeneous system using toluene as a solvent and in the presence of aqueous caustic soda.

Experimental Protocol:

-

Reaction Setup: The reaction is carried out in a suitable reaction vessel, with toluene serving as the solvent.

-

Reactant Introduction: Di-n-propylamine and an excess of α-chloroacetyl chloride are introduced into the reaction medium.

-

Temperature Control: The reaction is maintained at a temperature of 20-30°C.

-

Addition of Caustic Soda: Aqueous caustic soda is added portionwise. Crucially, free caustic soda is excluded from the reaction media until a substantial portion of the α-chloroacetyl chloride has been added and allowed to react. The caustic soda is consumed by the amine salt that forms, which in turn liberates fresh di-n-propylamine to react with the acid chloride.

-

Reaction Monitoring and Completion: The addition of caustic soda is paused periodically to allow for its complete reaction before resuming the addition of α-chloroacetyl chloride.

-

Product Isolation: Upon completion of the reaction, the resulting this compound is isolated from the reaction mixture.

Synthesis Workflow

The following diagram illustrates the key steps and components in the synthesis of this compound.

References

Synthesis of 2-Chloro-N,N-dipropylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Chloro-N,N-dipropylacetamide, a valuable intermediate in the production of various chemical compounds. This document provides a comprehensive overview of the synthetic process, including reaction conditions, experimental protocols, and quantitative data, tailored for professionals in research and drug development.

Reaction Overview

The synthesis of this compound is typically achieved through the acylation of dipropylamine with chloroacetyl chloride. This nucleophilic acyl substitution reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

A variety of solvents and bases can be employed, each influencing the reaction rate, yield, and purity of the final product. The selection of appropriate conditions is crucial for an efficient and scalable synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound based on established methods.

Table 1: Reactant and Reagent Specifications

| Compound | Molar Mass ( g/mol ) | Typical Molar Ratio | Role |

| Dipropylamine | 101.19 | 1.0 | Starting Material |

| Chloroacetyl Chloride | 112.94 | 1.0 - 1.15 | Acylating Agent |

| Sodium Hydroxide (Caustic Soda) | 40.00 | Varies (as solution) | Acid Scavenger |

| Toluene | 92.14 | - | Solvent |

| Dichloromethane | 84.93 | - | Solvent |

Table 2: Reaction Conditions and Yields

| Parameter | Value | Reference |

| Temperature | -30°C to 50°C | [1] |

| 20-30°C (preferred for some processes) | [1] | |

| 5 ± 5°C | [2] | |

| Solvent | Toluene, Benzene, Xylene, Hexane | [1] |

| Dichloromethane | [2] | |

| Base | Aqueous Caustic Soda (5% to 50%) | [1] |

| Excess Dipropylamine | [1] | |

| Reaction Time | ~190 minutes (stirring after addition) | [2] |

| Yield | > 90% (under optimized conditions) | [1] |

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are provided below.

Protocol 1: Synthesis using Aqueous Caustic Soda in Toluene[1]

This method utilizes a heterogeneous system with aqueous sodium hydroxide as the acid scavenger.

Materials:

-

Dipropylamine (1.0 mole, 101.2 g)

-

Chloroacetyl chloride (1.15 moles, 130.0 g)

-

Toluene (375 ml)

-

Aqueous Sodium Hydroxide solution (20-25%)

Procedure:

-

Charge a reactor with 375 ml of toluene and 101.2 g (1.0 mole) of dipropylamine.

-

Cool the mixture to -20°C.

-

Begin the dropwise addition of 130.0 g (1.15 moles) of chloroacetyl chloride at a rate of approximately 1.4 g/min . Maintain the reaction temperature between -20°C and -10°C.

-

After approximately 76-88% of the chloroacetyl chloride has been added, begin the simultaneous addition of a 20-25% aqueous sodium hydroxide solution. The rate of caustic addition should be controlled to maintain the reaction pH and temperature.

-

Continue the addition of both chloroacetyl chloride and caustic soda until the additions are complete.

-

Allow the reaction mixture to stir for a sufficient time to ensure complete reaction.

-

The organic layer containing the product is then separated from the aqueous layer.

-

The crude product can be purified by distillation. It is noted that stainless steel packing in the distillation column can lead to decomposition of the product.

Protocol 2: Synthesis in Dichloromethane[2]

This protocol employs dichloromethane as the solvent.

Materials:

-

Dipropylamine (90.5 kg)

-

Chloroacetyl chloride (70.2 kg)

-

Dichloromethane (425 kg)

-

Water (130.3 kg)

Procedure:

-

Add 425 kg of dichloromethane to the reaction vessel.

-

Add 90.5 kg of dipropylamine to the solvent.

-

Cool the mixture and add 70.2 kg of chloroacetyl chloride while maintaining the temperature at 5 ± 5°C.

-

After the addition is complete, continue stirring the mixture at 5 ± 5°C for 190 minutes.

-

Add 130.3 kg of water to the reaction mixture.

-

Separate the organic phase containing the product.

-

The product can be isolated by removal of the solvent.

Workflow and Process Visualization

The following diagrams illustrate the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 2-Chloro-N,N-dipropylacetamide

This technical guide provides a comprehensive overview of 2-Chloro-N,N-dipropylacetamide, a chemical compound with applications in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, offering detailed information on its chemical identity, properties, synthesis, and safety considerations.

Chemical Identity and Nomenclature

IUPAC Name: this compound[1]

Synonyms:

-

N,N-Dipropyl-2-chloroacetamide

-

Acetamide, 2-chloro-N,N-dipropyl-

-

2-chloro-N,N-dipropyl-acetamide

-

NSC1198

-

N,N-di-n-propylchloroacetamide[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ClNO | [1][2][3] |

| Molecular Weight | 177.67 g/mol | [1][2] |

| CAS Number | 2315-37-9 | [1][2][3] |

| Appearance | Not explicitly stated, likely a solid or liquid | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not explicitly stated | |

| InChI Key | TZHVRXDVDQMBQV-UHFFFAOYSA-N | [1] |

| SMILES | CCCN(CCC)C(=O)CCl | [1] |

Synthesis of this compound: An Experimental Protocol

The following protocol for the synthesis of this compound is adapted from a patented industrial process.[4] This method describes the reaction of di-n-propylamine with α-chloroacetyl chloride in a biphasic system.

Materials:

-

Di-n-propylamine

-

α-Chloroacetyl chloride

-

Toluene

-

Aqueous sodium hydroxide (Caustic soda)

-

Water

Equipment:

-

Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Charge the reactor with di-n-propylamine and toluene. Cool the mixture to the desired reaction temperature (e.g., 20-30°C) with moderate agitation.[4]

-

Addition of α-Chloroacetyl Chloride: Begin the dropwise addition of α-chloroacetyl chloride to the reaction mixture. The rate of addition should be controlled to maintain the reaction temperature.[4]

-

In-situ Neutralization: As the reaction proceeds, di-n-propylamine hydrochloride will form, increasing the viscosity of the mixture. To neutralize the acid and regenerate the free amine, periodically add aqueous sodium hydroxide solution. The addition of the caustic solution should be carefully controlled to avoid an excess of base, which could react with the α-chloroacetyl chloride.[4]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials.

-

Work-up: Once the reaction is complete, add water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. The organic layer contains the desired product.[4]

-

Purification: Wash the organic layer with water and then brine. Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene. The crude product can be further purified by vacuum distillation.[4]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: A workflow diagram illustrating the synthesis of this compound.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.[1][5]

-

Precautionary Statements:

-

First Aid:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[5]

-

If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[5]

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[5]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

-

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

References

Solubility of 2-Chloro-N,N-dipropylacetamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Chloro-N,N-dipropylacetamide in organic solvents. A comprehensive search of peer-reviewed literature and chemical databases did not yield specific quantitative solubility data for this compound. However, this document provides a detailed framework for researchers to determine the solubility of this compound through established experimental protocols. Furthermore, it offers insights into the expected solubility based on the structural characteristics of the molecule and general principles of solubility.

Introduction

This compound is a chemical intermediate with potential applications in various fields of chemical synthesis. Understanding its solubility in different organic solvents is crucial for its use in reaction chemistry, purification processes, and formulation development. The solubility of a compound dictates solvent selection for synthesis and recrystallization, and is a critical parameter in process scale-up and drug delivery system design.

Predicted Solubility Profile

Based on the chemical structure of this compound (a tertiary amide with a chlorinated alkyl chain), a qualitative solubility profile can be predicted based on the "like dissolves like" principle. The presence of the polar amide group and the nonpolar dipropyl and chloroethyl groups suggests that its solubility will be dependent on the polarity of the solvent.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The polar amide group can interact favorably with the polar aprotic solvent molecules. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The amide group can act as a hydrogen bond acceptor. The alkyl chains may limit solubility in highly polar protic solvents like water. |

| Nonpolar | Hexane, Toluene, Diethyl ether | Low to Moderate | The nonpolar alkyl chains will interact with nonpolar solvents, but the polar amide group will disfavor dissolution. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | The presence of a chlorine atom in the solute suggests favorable interactions with chlorinated solvents. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the isothermal saturation method is a reliable and commonly used technique. This method involves preparing a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in the solution.

Isothermal Saturation Method

Objective: To prepare a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Thermostatic shaker or water bath

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Add an excess amount of this compound to a vial or flask containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the container tightly to prevent solvent evaporation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours. It is advisable to periodically analyze samples to confirm that the concentration is no longer changing over time.

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

The clear filtrate is the saturated solution, which is then analyzed to determine the concentration of the solute.

Analytical Methods for Concentration Determination

The concentration of this compound in the saturated solution can be determined using various analytical techniques. Two common methods are gravimetric analysis and UV/Vis spectrophotometry.

Principle: This method involves evaporating the solvent from a known mass or volume of the saturated solution and weighing the remaining solid solute.[1][2]

Procedure:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a precise volume (e.g., 5 or 10 mL) of the filtered saturated solution into the evaporating dish.

-

Reweigh the dish with the solution to determine the mass of the solution.

-

Carefully evaporate the solvent under a fume hood. A rotary evaporator or a gentle stream of nitrogen can be used to expedite this process.

-

Once the solvent is removed, dry the dish containing the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it accurately.

-

The mass of the solute is the final weight of the dish and residue minus the initial weight of the empty dish.

-

The solubility can then be expressed in terms of mass of solute per volume of solvent (e.g., g/100 mL) or mass of solute per mass of solvent (e.g., g/100 g).

Principle: If this compound has a chromophore that absorbs ultraviolet or visible light, its concentration can be determined by measuring the absorbance of the solution and using a calibration curve.[3][4]

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan its UV/Vis spectrum to find the wavelength at which it shows maximum absorbance.

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

-

-

Analyze the Saturated Solution:

-

Take the filtered saturated solution and dilute it accurately with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

Use the calibration curve to determine the concentration of the diluted solution. . Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.

Conclusion

While quantitative solubility data for this compound is not currently available in the surveyed literature, this guide provides researchers with the necessary tools to determine it experimentally. By following the detailed protocols for the isothermal saturation method coupled with either gravimetric or spectrophotometric analysis, accurate and reliable solubility data can be generated. This information is invaluable for the effective use of this compound in research and development. It is recommended that solubility be determined at various temperatures to fully characterize its behavior in different solvent systems.

References

2-Chloro-N,N-dipropylacetamide: A Comprehensive Safety and Hazard Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety and hazard information for 2-Chloro-N,N-dipropylacetamide (CAS No. 6069-01-8), a chemical intermediate of interest in various research and development applications. This document synthesizes available data from safety data sheets (SDS) and toxicological databases to offer a comprehensive resource for professionals handling this compound. Due to a lack of publicly available, in-depth experimental studies on this specific molecule, this guide also incorporates data from structurally similar compounds to provide a broader understanding of potential hazards.

Chemical and Physical Properties

A foundational understanding of the physical and chemical properties of a substance is critical for its safe handling and use in experimental settings.

| Property | Value |

| Molecular Formula | C₈H₁₆ClNO |

| Molecular Weight | 177.67 g/mol |

| CAS Number | 6069-01-8 |

| Appearance | No data available |

| Boiling Point | 242.7°C at 760 mmHg |

| Flash Point | 100.6°C |

| Density | 1.007 g/cm³ |

| Solubility | No data available |

| Synonyms | Acetamide, 2-chloro-N,N-dipropyl-; N,N-Dipropyl-2-chloroacetamide |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute toxicity, skin and eye irritation, and respiratory tract irritation.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | GHS07 | Warning | H302: Harmful if swallowed[1][2] |

| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | 1 | GHS05 | Danger | H318: Causes serious eye damage[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 | Warning | H335: May cause respiratory irritation[1][2] |

Precautionary Statements

Adherence to the following precautionary statements is mandatory to minimize risk when handling this compound.

| Type | Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |

| P264 | Wash skin thoroughly after handling.[2] | |

| P270 | Do not eat, drink or smoke when using this product.[2] | |

| P271 | Use only outdoors or in a well-ventilated area.[2] | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[2] | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310 | Immediately call a POISON CENTER or doctor/physician. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |

| P405 | Store locked up.[2] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2] |

Toxicological Information

Potential Mechanism of Toxicity

While specific mechanistic studies on this compound are lacking, the chemical structure, specifically the α-chloro amide moiety, suggests a potential for covalent modification of biological macromolecules. This class of compounds can act as alkylating agents. A proposed, though not experimentally verified, mechanism of toxicity could involve the nucleophilic attack by biological macromolecules (such as DNA or proteins) on the electrophilic carbon atom bearing the chlorine atom. This can lead to cellular dysfunction and toxicity.

For instance, studies on other α-chloroacetamide derivatives have shown that they can induce DNA damage and exhibit synthetic lethality in cells with deficient DNA repair pathways, such as those lacking PARP1. This suggests a potential genotoxic mechanism.

Experimental Protocols (General)

While specific experimental protocols for the determination of the toxicological profile of this compound are not available, this section outlines the general methodologies for the key hazards identified.

Acute Oral Toxicity (General Protocol - OECD 423)

-

Animal Model: Typically, young adult female rats are used.

-

Dosage: A single dose of the substance is administered by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Endpoint: The LD50 is estimated based on the number of mortalities at a given dose level, which then determines the GHS category.

Skin Irritation (General Protocol - OECD 404)

-

Animal Model: Albino rabbits are typically used.

-

Application: A small amount of the test substance is applied to a shaved patch of skin on the back of the animal.

-

Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Scoring: The severity of the skin reactions is scored, and the average scores are used to classify the substance's irritation potential.

Serious Eye Damage/Irritation (General Protocol - OECD 405)

-

Animal Model: Albino rabbits are typically used.

-

Application: A small amount of the test substance is instilled into the conjunctival sac of one eye of the animal.

-

Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specified intervals.

-

Scoring: The severity of the eye lesions is scored. The persistence of the effects determines whether the substance is classified as causing serious eye damage or eye irritation.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Measures |

| Ingestion | Call a POISON CENTER or doctor/physician immediately. Rinse mouth. Do NOT induce vomiting. |

| Skin Contact | Remove contaminated clothing immediately. Wash skin with plenty of soap and water. Seek medical attention if irritation persists. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2] |

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. Store in a locked cabinet or other secure area.

Environmental Hazards

There is no specific data available regarding the environmental fate and ecotoxicity of this compound. However, given its chemical nature, uncontrolled release into the environment should be avoided. All disposal must be in accordance with local, state, and federal regulations.

Conclusion

This compound is a hazardous chemical that requires careful handling. The primary risks are associated with oral toxicity, skin irritation, serious eye damage, and respiratory irritation. While detailed experimental data for this specific compound is limited, the available information from SDS and data on analogous compounds provide a strong basis for implementing robust safety protocols. All personnel handling this substance must be thoroughly trained on its hazards and the necessary safety precautions. Further research into the specific toxicological and environmental profile of this compound is warranted to fill the existing data gaps.

References

An In-depth Technical Guide on the Alkylating Mechanism of 2-Chloro-N,N-dipropylacetamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-N,N-dipropylacetamide is a member of the α-chloroacetamide class of compounds, which are recognized for their chemical reactivity as alkylating agents. The presence of an electrophilic carbon adjacent to the carbonyl group, bonded to a chlorine atom, renders this molecule susceptible to nucleophilic attack. This reactivity is the foundation of its biological activity. While specific research on this compound is limited, a robust understanding of its mechanism of action can be extrapolated from extensive studies on analogous α-chloroacetamides, such as the herbicides propachlor and alachlor, and other related alkylating agents. This guide synthesizes the available information to present a detailed overview of the core mechanisms, potential cellular targets, and methodologies for studying the alkylating properties of this compound.

Core Mechanism of Action: Nucleophilic Substitution

The primary mechanism of action for this compound as an alkylating agent is through a nucleophilic substitution reaction. The carbon atom attached to the chlorine is electron-deficient due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom. This electrophilic carbon is a prime target for nucleophiles present in biological systems.

The reaction proceeds via an S(_N)2 mechanism, where a nucleophile attacks the electrophilic carbon, leading to the displacement of the chloride ion as a leaving group. This results in the formation of a stable covalent bond between the N,N-dipropylacetamide moiety and the nucleophilic atom of the target molecule.

Potential Cellular Targets and Signaling Pathways

Based on studies of analogous compounds, the primary cellular targets for alkylation by this compound are macromolecules rich in nucleophilic centers, such as proteins and nucleic acids.

Alkylation of Proteins and Inhibition of Protein Synthesis

A significant body of research on chloroacetamide herbicides, such as propachlor, indicates that a primary mechanism of their cytotoxicity is the inhibition of protein biosynthesis.[1][2] This is thought to occur through the alkylation of critical nucleophiles involved in protein synthesis. One proposed mechanism is the alkylation of sulfhydryl groups in enzymes or the amino group of methionyl-tRNA, which would prevent the initiation of peptide chain formation.[2]

Alkylation of DNA and Induction of DNA Damage Response

Analogous to other monofunctional alkylating agents, this compound has the potential to alkylate nucleophilic sites on DNA bases. A study on 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) demonstrated preferential alkylation of guanine nucleobases.[3][4] Such DNA adducts can disrupt DNA replication and transcription, leading to the activation of DNA damage response (DDR) pathways. The formation of these adducts can be recognized by DNA repair machinery, such as the base excision repair (BER) pathway, which involves enzymes like PARP1.[3][4] If the DNA damage is extensive and cannot be repaired, it can trigger programmed cell death (apoptosis).

References

- 1. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Glutathione conjugation and contaminant transformation | U.S. Geological Survey [usgs.gov]

- 4. A chloroacetamidine-based inactivator of protein arginine methyltransferase 1: design, synthesis, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-N,N-dipropylacetamide: Synthesis, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the existing research on 2-Chloro-N,N-dipropylacetamide, a molecule belonging to the chloroacetamide class of compounds. This document consolidates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential biological activities, drawing insights from studies on related compounds.

Chemical and Physical Properties

This compound, with the CAS number 2315-37-9, is a chloroacetamide derivative with the molecular formula C8H16ClNO[1][2]. Its chemical structure and key properties are summarized in the tables below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 2315-37-9 | Santa Cruz Biotechnology[2] |

| Molecular Formula | C8H16ClNO | PubChem[1] |

| Molecular Weight | 177.67 g/mol | PubChem[1] |

| Canonical SMILES | CCCN(CCC)C(=O)CCl | PubChem[1] |

| InChI Key | TZHVRXDVDQMBQV-UHFFFAOYSA-N | PubChem[1] |

| Physicochemical Property | Value | Source |

| Density | 1.007 g/cm³ | ECHEMI[3] |

| Boiling Point | 242.7°C at 760 mmHg | ECHEMI[3] |

| Flash Point | 100.6°C | ECHEMI[3] |

| Refractive Index | 1.453 | ECHEMI[3] |

Synthesis of this compound

A detailed method for the preparation of N,N-di-n-propyl-α-chloroacetamide is described in US Patent 3,647,876A. The process involves the reaction of α-chloroacetyl chloride with di-n-propylamine in the presence of aqueous caustic soda within a toluene solvent system. A key aspect of this patented method is the controlled addition of caustic soda to prevent its reaction with the α-chloroacetyl chloride, thereby maximizing the yield of the desired product.

Experimental Protocol

The following is a generalized procedure based on the principles outlined in the patent:

Materials:

-

α-chloroacetyl chloride

-

di-n-propylamine

-

Toluene

-

Aqueous sodium hydroxide (caustic soda)

Procedure:

-

A solution of di-n-propylamine in toluene is prepared in a reaction vessel.

-

α-chloroacetyl chloride is added dropwise to the stirred amine solution. The reaction is typically carried out at a controlled temperature, for instance, between 20-30°C.

-

The addition of α-chloroacetyl chloride is periodically halted, and aqueous caustic soda is added portionwise.

-

Sufficient time is allowed for the caustic soda to react with the amine hydrochloride salt formed during the reaction, liberating fresh di-n-propylamine to react with the remaining acid chloride.

-

The dropwise addition of α-chloroacetyl chloride is then resumed.

-

This alternating addition is continued until the desired amount of reactants has been added.

-

Upon completion of the reaction, the organic layer containing the product is separated, washed, and the solvent is removed to yield crude N,N-di-n-propyl-α-chloroacetamide.

-

The crude product can be further purified by distillation.

This method is reported to produce yields exceeding previous methods by preventing the undesirable reaction between caustic soda and α-chloroacetyl chloride[4].

References

An In-depth Technical Guide to 2-Chloro-N,N-dipropylacetamide: Discovery, History, and Core Scientific Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N,N-dipropylacetamide is a chemical compound belonging to the chloroacetamide class. Structurally, it is an amide derivative of chloroacetic acid and the secondary amine, di-n-propylamine. While not as extensively studied as some other members of its class, its history is intertwined with the development of early herbicides and chemical intermediates. This guide provides a comprehensive overview of its discovery, synthesis, and known scientific data, with a focus on its herbicidal mechanism of action, which is characteristic of the chloroacetamide family.

Discovery and History

The history of this compound is situated within the broader context of the development of chloroacetamide herbicides. The herbicidal properties of this class of compounds were first discovered in the early 1950s by the Monsanto Chemical Company[1]. Initial patent applications for chloroacetamide herbicides were filed in October 1953, and the first public disclosure of their activity was at the North Central Weed Conference in December 1954[1]. The first commercial chloroacetamide herbicide, CDAA (N,N-diallyl-2-chloroacetamide), was launched in 1956[1].

While the general class of N,N-disubstituted chloroacetamides was explored during this period, the first specific documented synthesis of this compound appears in a 1972 patent (US3,647,876A)[2]. This patent describes a process for its preparation and identifies it as a useful intermediate in the production of "space repellents"[2].

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of di-n-propylamine with chloroacetyl chloride. This is a standard method for the formation of N,N-disubstituted amides.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from the process described in US Patent 3,647,876A[2].

Materials:

-

Di-n-propylamine

-

Chloroacetyl chloride

-

Toluene

-

Aqueous sodium hydroxide (caustic soda)

-

Reaction vessel equipped with a stirrer, dropping funnel, and temperature control

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Charge the reaction vessel with di-n-propylamine and toluene.

-

Cool the mixture to the desired reaction temperature (e.g., 20-30°C).

-

Slowly add chloroacetyl chloride dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained.

-

During the addition of chloroacetyl chloride, portionwise addition of aqueous sodium hydroxide is used to neutralize the formed di-n-propylamine hydrochloride, thus liberating the free amine to react with more chloroacetyl chloride. It is crucial to avoid an excess of free caustic soda, which could react with the chloroacetyl chloride.

-

After the addition is complete, continue stirring the reaction mixture to ensure completion.

-

Transfer the reaction mixture to a separatory funnel and wash with water to remove any remaining salts and base.

-

Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

Filter to remove the drying agent.

-

Purify the crude product by vacuum distillation to obtain this compound.

Data Presentation

Chemical and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 2315-37-9 | [3][4] |

| Molecular Formula | C₈H₁₆ClNO | [3][4] |

| Molecular Weight | 177.67 g/mol | [3][4] |

| SMILES | CCCN(CCC)C(=O)CCl | [3] |

| InChIKey | TZHVRXDVDQMBQV-UHFFFAOYSA-N | [3] |

| XLogP3-AA | 2.1 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 5 | [3] |

Toxicological Data

| Hazard Classification (GHS) | Code | Signal Word | Hazard Statement(s) | Reference(s) |

| Acute Toxicity, Oral | H302 | Danger | Harmful if swallowed | [3] |

| Skin Corrosion/Irritation | H315 | Danger | Causes skin irritation | [3] |

| Serious Eye Damage/Eye Irritation | H318 | Danger | Causes serious eye damage | [3] |

| Specific Target Organ Toxicity, Single Exposure | H335 | Danger | May cause respiratory irritation | [3] |

Biological Activity and Mechanism of Action

The primary biological activity of the chloroacetamide class of compounds is herbicidal. They are known to inhibit the growth of seedlings, particularly grasses, by interfering with the synthesis of very-long-chain fatty acids (VLCFAs).

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

Chloroacetamides act as inhibitors of the fatty acid elongase complex, a key enzyme system in the biosynthesis of VLCFAs. These fatty acids are crucial components of various cellular structures, including cell membranes, and are precursors for waxes and other lipids. By inhibiting this pathway, chloroacetamides disrupt cell division and growth in susceptible plants.

Caption: Inhibition of the VLCFA biosynthesis pathway by this compound.

Potential Signaling Pathway Involvement

While the primary mechanism of action in plants is the inhibition of VLCFA synthesis, studies on other chloroacetamides have suggested that in animal cells, they can induce oxidative stress and apoptosis. This may involve the activation of the MAPK/ERK signaling pathway. It is important to note that this is a generalized pathway for the chloroacetamide class and has not been specifically demonstrated for this compound.

Caption: Postulated induction of apoptosis by chloroacetamides via ROS and MAPK/ERK pathway.

Conclusion

This compound is a member of the historically significant chloroacetamide class of chemicals. Its primary documented use is as a chemical intermediate, with its biological activity aligning with that of other chloroacetamide herbicides, namely the inhibition of very-long-chain fatty acid synthesis. While specific quantitative toxicological and herbicidal data for this compound are not widely available, its chemical properties and synthesis are well-understood. For researchers in agrochemistry, it serves as a classic example of a class of herbicides with a well-defined mechanism of action. For those in drug development, while not a therapeutic agent itself, the study of its interactions with enzyme systems can provide insights into the design of targeted inhibitors. Further research would be beneficial to quantify its biological activity and to explore any potential applications beyond its historical context.

References

- 1. Discovery, Development, and Current Status of the Chloroacetamide Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 2. US3647876A - Process in the preparation of n n-di-n-propyl-alpha-chloroacetamid - Google Patents [patents.google.com]

- 3. This compound | C8H16ClNO | CID 219647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

Methodological & Application

Application Notes and Protocols: 2-Chloro-N,N-dipropylacetamide as a Reagent for N-Alkylation of Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and other fine chemicals. The introduction of an N-alkyl group can significantly modulate the pharmacological properties of a compound, such as its potency, selectivity, solubility, and metabolic stability. 2-Chloro-N,N-dipropylacetamide is a reactive electrophile that can serve as an alkylating agent for primary and secondary amines. The presence of the electron-withdrawing acetamide group activates the adjacent carbon-chlorine bond for nucleophilic substitution. This document provides detailed application notes and hypothetical protocols for the use of this compound in the N-alkylation of amines.

Chemical Properties

| Property | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 2315-37-9[1][2] |

| Molecular Formula | C₈H₁₆ClNO[1][2] |

| Molecular Weight | 177.67 g/mol [1][2] |

| Appearance | Typically a liquid or low-melting solid. |

| Solubility | Soluble in a wide range of organic solvents (e.g., DMF, DMSO, CH₃CN). |

Principle of the Reaction

The N-alkylation of a primary or secondary amine with this compound proceeds via a nucleophilic aliphatic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom bearing the chlorine atom, displacing the chloride ion as a leaving group. A base is typically required to neutralize the hydrogen chloride generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic.

A common challenge in the N-alkylation of primary amines is overalkylation, where the initially formed secondary amine, being more nucleophilic than the primary amine, reacts further with the alkylating agent to form a tertiary amine.[3][4] Careful control of reaction conditions, such as stoichiometry, temperature, and the choice of base, is crucial to achieve selective mono-alkylation.

Reaction Pathway

References

Application Notes and Protocols for the Reaction of 2-Chloro-N,N-dipropylacetamide with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the nucleophilic substitution reaction of 2-Chloro-N,N-dipropylacetamide with a variety of nucleophiles. The protocols outlined below are intended to serve as a guide for the synthesis of novel substituted N,N-dipropylacetamide derivatives, which are valuable intermediates in medicinal chemistry and drug development.

Introduction

This compound is a versatile electrophilic building block. The presence of an electron-withdrawing acetamide group activates the adjacent carbon atom, making the chlorine atom a good leaving group for nucleophilic substitution reactions (SN2). This allows for the facile introduction of a wide range of functionalities, including amines, azides, and cyano groups, leading to the synthesis of diverse molecular scaffolds. The general reaction scheme is depicted below:

The following sections provide detailed protocols and tabulated data for the reaction of this compound with representative N-nucleophiles (piperidine and morpholine), an azide nucleophile (sodium azide), and a carbon nucleophile (potassium cyanide).

Experimental Protocols

Protocol 1: Reaction with Secondary Amines (N-Nucleophiles)

This protocol describes a general procedure for the reaction of this compound with secondary amines, such as piperidine and morpholine. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Materials:

-

This compound

-

Piperidine or Morpholine

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Add the appropriate solvent (e.g., acetonitrile or DMF) to dissolve the starting material (approximately 5-10 mL per mmol of the limiting reagent).

-

Add the secondary amine (piperidine or morpholine, 1.1 - 1.5 eq) to the solution.

-

Add the base (e.g., potassium carbonate, 1.5 - 2.0 eq, or triethylamine, 1.5 - 2.0 eq).

-

Stir the reaction mixture at the desired temperature (refer to Table 1) for the specified time. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If an inorganic base was used, filter the mixture to remove the solid. If an organic base was used, proceed to the next step.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain the desired N,N-dipropyl-2-(substituted)acetamide.

Protocol 2: Reaction with Sodium Azide (Azide Nucleophile)

This protocol details the synthesis of 2-azido-N,N-dipropylacetamide. Sodium azide is a potent nucleophile for introducing the azido functionality. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions in a well-ventilated fume hood.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Diethyl ether (Et₂O)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in DMF or DMSO (approximately 5-10 mL per mmol).

-

Add sodium azide (1.2 - 1.5 eq) to the solution.

-

Stir the reaction mixture at the specified temperature (see Table 2) for the indicated time. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield the crude 2-azido-N,N-dipropylacetamide.

-

Purify the product by column chromatography on silica gel if necessary. Caution: Organic azides can be explosive, especially when heated. Avoid distillation if possible and handle with care.

Protocol 3: Reaction with Potassium Cyanide (Cyano Nucleophile)

This protocol describes the synthesis of 2-cyano-N,N-dipropylacetamide. Caution: Potassium cyanide is extremely toxic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

This compound

-

Potassium cyanide (KCN)

-

Ethanol (EtOH) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, dissolve potassium cyanide (1.2 - 1.5 eq) in the chosen solvent (e.g., a mixture of ethanol and water, or DMSO).

-

Add this compound (1.0 eq) to the solution.

-

Heat the reaction mixture to the specified temperature (refer to Table 3) and stir for the required duration. Monitor the reaction's progress using TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If the reaction was performed in ethanol/water, pour the mixture into a separatory funnel containing water and extract with ethyl acetate. If DMSO was the solvent, pour the mixture into a larger volume of water and extract with ethyl acetate.

-

Combine the organic layers and wash them with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel or distillation under reduced pressure to obtain 2-cyano-N,N-dipropylacetamide.

Data Presentation

The following tables summarize typical reaction conditions and yields for the nucleophilic substitution of this compound and analogous 2-chloro-N,N-dialkylacetamides.

Table 1: Reaction with N-Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Piperidine | K₂CO₃ | Acetonitrile | 80 | 6 | 85-95 |

| Piperidine | Et₃N | DMF | 60 | 8 | 80-90 |

| Morpholine | K₂CO₃ | DMF | 80 | 12 | 80-90 |

| Morpholine | Et₃N | Acetonitrile | 80 | 10 | 75-85 |

Note: Yields are representative and may vary depending on the specific reaction scale and purification method.

Table 2: Reaction with Azide Nucleophile

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sodium Azide | DMF | 60 | 12 | 80-90 |

| Sodium Azide | DMSO | 50 | 16 | 85-95 |

Note: Yields are based on reactions with similar 2-halo-N,N-dialkylacetamides and are expected to be comparable.

Table 3: Reaction with Cyanide Nucleophile

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Potassium Cyanide | Ethanol/Water (9:1) | 80 | 24 | 70-80 |

| Potassium Cyanide | DMSO | 70 | 18 | 75-85 |

Note: Yields are based on general procedures for the cyanation of alpha-halo amides and may require optimization for this specific substrate.

Visualizations

The following diagrams illustrate the general workflow for the reaction of this compound with nucleophiles.

Caption: General experimental workflow for nucleophilic substitution.

Caption: Logical relationship of the reaction components.

Application of 2-Chloro-N,N-dipropylacetamide in the Synthesis of Biologically Active Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 2-chloro-N,N-dipropylacetamide and its analogs as key intermediates in the synthesis of a variety of biologically active compounds. The protocols outlined below are intended to serve as a comprehensive guide for researchers in medicinal chemistry, agrochemistry, and drug discovery.

Introduction

2-Chloro-N,N-disubstituted acetamides are versatile chemical building blocks widely employed in organic synthesis. The presence of a reactive chlorine atom alpha to a carbonyl group makes them excellent electrophiles for nucleophilic substitution reactions. This reactivity is harnessed to introduce the N,N-disubstituted acetamide moiety into various molecular scaffolds, a common feature in many biologically active molecules. This document focuses on the application of these intermediates in the synthesis of local anesthetics, anticonvulsants, herbicides, and antimicrobial agents.

I. Synthesis of Local Anesthetics

A prominent application of 2-chloro-N-arylacetamides is in the synthesis of lidocaine-type local anesthetics. These compounds function by blocking voltage-gated sodium channels in the neuronal cell membrane, thereby inhibiting the propagation of action potentials and preventing the sensation of pain.[1][2][3][4][5]

Signaling Pathway: Mechanism of Action of Local Anesthetics

Experimental Protocol: Synthesis of Lidocaine

This two-step protocol describes the synthesis of Lidocaine from 2,6-dimethylaniline, a common procedure in undergraduate and research laboratories.[6][7][8]

Step 1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide

-

In a suitable reaction flask, dissolve 2,6-dimethylaniline (0.05 mol) in 45 mL of glacial acetic acid.

-

Cool the solution to 10°C in an ice bath with continuous stirring.

-

Slowly add chloroacetyl chloride (0.06 mol) to the cooled solution, maintaining the temperature below 20°C.

-

After the addition is complete, continue stirring for 30 minutes.

-

Prepare a solution of sodium acetate (15 g) in 75 mL of water and add it to the reaction mixture. A precipitate will form.

-

Stir the mixture for an additional hour.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Dry the product, 2-chloro-N-(2,6-dimethylphenyl)acetamide, to a constant weight.

Step 2: Synthesis of Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide)

-

In a round-bottom flask equipped with a reflux condenser, suspend the dried 2-chloro-N-(2,6-dimethylphenyl)acetamide (0.03 mol) in 150 mL of toluene.

-

Add diethylamine (0.09 mol) to the suspension.

-

Reflux the reaction mixture for 4 hours.

-

Cool the mixture to room temperature. A precipitate of diethylammonium chloride will form.

-

Remove the precipitate by filtration.

-

Transfer the filtrate to a separatory funnel and wash it three times with 30 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the toluene under reduced pressure using a rotary evaporator to yield crude Lidocaine.

-

The product can be further purified by recrystallization or conversion to its hydrochloride salt.

Experimental Workflow: Synthesis of Lidocaine

II. Synthesis of Anticonvulsant Agents

N-substituted acetamides are a structural motif found in several anticonvulsant drugs. The synthesis often involves the reaction of a suitable amine with a chloroacetamide derivative. The resulting compounds are typically screened for their efficacy in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Quantitative Data: Anticonvulsant Activity of N-Arylacetamide Derivatives

| Compound ID | Substituent (Aryl) | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Reference |

| 1 | α-naphthyl | 64.9 | - | [9] |

| 2 | 3-chlorophenyl | >300 | >300 | [10] |

| 3 | 3-(trifluoromethyl)phenyl | 100-300 | >300 | [10] |

| 4 | 5,5-cyclopropanespirohydantoin derivative | 9.2 | - | [11] |

| 5 | 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivative | 68.3 | >130 | [12] |

Note: Data is compiled from various sources and experimental conditions may differ.

Experimental Protocol: Anticonvulsant Activity Screening

Maximal Electroshock (MES) Seizure Test [7][8][10][13][14]

-

Animals: Use male albino mice (e.g., CF-1 strain) weighing 18-25 g. Acclimatize the animals for at least 3 days before the experiment.

-

Drug Administration: Administer the test compound intraperitoneally (i.p.) at various doses. A vehicle control group should be included.

-

Seizure Induction: At the time of peak effect of the drug (e.g., 30 or 60 minutes post-injection), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes. A drop of topical anesthetic can be applied to the eyes prior to electrode placement.

-

Endpoint: The endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.

-

Data Analysis: Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test [7][13][15]

-

Animals: Use male albino mice as described for the MES test.

-

Drug Administration: Administer the test compound i.p. at various doses, including a vehicle control.

-

Convulsant Administration: At the time of peak drug effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously in the midline of the neck.

-

Observation: Observe the animals for 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).

-

Endpoint: An animal is considered protected if it does not exhibit clonic seizures.

-

Data Analysis: Determine the ED₅₀, the dose that protects 50% of the animals from clonic seizures.

III. Synthesis of Herbicides

Chloroacetamide herbicides are a major class of agrochemicals used for pre-emergence weed control. They act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants, which is crucial for cell division and growth.[6][9][16][17]

Mechanism of Action: Chloroacetamide Herbicides

Experimental Protocol: Synthesis of a Chloroacetamide Herbicide Intermediate

This protocol describes the synthesis of N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alanine methyl ester, an intermediate in the synthesis of the fungicide Metalaxyl, which shares structural similarities with chloroacetamide herbicides.[18][19][20][21]

-

In a reaction flask, combine 2-(2,6-dimethylphenyl)alanine methyl ester (0.1 mol), 4-dimethylaminopyridine (DMAP) (0.005 mol), and 50 mL of toluene.

-

Add triethylamine (0.1 mol) to the mixture.

-

While stirring at room temperature, slowly add methoxyacetyl chloride (0.11 mol), ensuring the reaction temperature remains below 45°C.

-

Continue the reaction for 2 hours after the addition is complete.

-

Wash the reaction mixture with water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and concentrate under reduced pressure to obtain the product.

IV. Synthesis of Antimicrobial Agents

N-substituted 2-chloroacetamides have been investigated for their antimicrobial properties. The chloroacetamide moiety can be reacted with various nucleophiles to generate a library of compounds for screening against bacteria and fungi.

Quantitative Data: Antimicrobial Activity of N-Arylacetamide Derivatives

| Compound ID | Substituent (Aryl) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |

| SP1 | 4-chlorophenyl | 62.5 - 125 | 250 - 500 | 125 - 250 | [22] |

| SP2 | 4-fluorophenyl | 62.5 - 125 | 250 - 500 | 125 - 250 | [22] |

| SP3 | 3-bromophenyl | 62.5 - 125 | 250 - 500 | 125 - 250 | [22] |

| SP8 | 4-acetylphenyl | 125 - 250 | 500 - 1000 | 250 - 500 | [22] |

| SP9 | 4-hydroxyphenyl | 250 - 500 | 1000 - 2000 | 500 - 1000 | [22] |

Note: Data is presented as a range from a single study. MIC values can vary based on the specific strain and testing conditions.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution[12][23][24][25][26]

-

Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Preparation of Inoculum: Grow the microbial strain overnight and adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the test compound dilutions. Include a positive control (microbe and medium, no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.

Experimental Workflow: MIC Determination

References

- 1. Interactions of local anesthetics with voltage-gated Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 11. Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 16. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. CN101088986B - Metalaxyl synthesizing process - Google Patents [patents.google.com]

- 20. CN85106327B - A new method for the synthesis of metalaxyl from methyl N-(2,6-xylyl)alanine - Google Patents [patents.google.com]

- 21. Metalaxyl (Ref: CGA 48988) [sitem.herts.ac.uk]

- 22. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: 2-Chloro-N,N-dipropylacetamide in Herbicide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-N,N-dipropylacetamide is a chloroacetamide derivative with potential applications as an intermediate in the synthesis of novel herbicides. While not a widely commercialized herbicide precursor itself, its structural motif is present in numerous active herbicidal compounds. This document outlines the synthesis of this compound and explores its potential application in the preparation of aryloxyacetamide herbicides through Williamson ether synthesis with substituted phenols. Detailed experimental protocols and reaction data for analogous compounds are provided to guide further research and development in the agrochemical field.

Introduction

Chloroacetamide herbicides are a significant class of agrochemicals used for the pre-emergence control of annual grasses and some broadleaf weeds. Their mode of action typically involves the inhibition of very-long-chain fatty acid synthesis in susceptible plants. The N-substituents on the acetamide nitrogen and the group attached to the alpha-carbon play a crucial role in determining the herbicidal activity and selectivity. This compound represents a key building block that can be further functionalized to generate a library of potential herbicidal candidates. The primary reaction pathway for this application involves the nucleophilic substitution of the chlorine atom with various aryloxy moieties.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of di-n-propylamine with chloroacetyl chloride. A detailed protocol is provided below.